2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate
Overview
Description
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H18F3N3O4S and its molecular weight is 429.4 g/mol. The purity is usually 95%.
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Biological Activity
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a piperazine moiety, and a nitro group. The presence of trifluoromethyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Anticancer Properties
Research indicates that thiophene derivatives can exhibit significant anticancer activity. A study on related compounds showed that modifications in the thiophene structure can lead to varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that structural variations can impact efficacy significantly .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.12 |
Compound B | A549 | 2.78 |
Compound C | A375 | 1.50 |
The mechanism of action for this class of compounds typically involves the modulation of specific molecular targets such as enzymes or receptors. For example, certain thiophene derivatives have been shown to induce apoptosis in cancer cells by activating p53 pathways and increasing caspase-3 cleavage . This indicates a potential therapeutic role in cancer treatment.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of related thiophene derivatives, revealing promising results against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of thiophene derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates, suggesting their utility in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Comparative studies with other piperazine-containing compounds have shown that the introduction of electron-withdrawing groups like nitro and trifluoromethyl can enhance biological activity. This highlights the importance of structural modifications in optimizing pharmacological properties.
Compound | Biological Activity | Notes |
---|---|---|
Compound D | Anticancer | Higher activity with nitro substitution |
Compound E | Antimicrobial | Effective against Gram-positive bacteria |
Compound F | Neuroprotective | Reduces oxidative stress |
Properties
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c19-18(20,21)13-3-4-14(15(12-13)24(26)27)23-7-5-22(6-8-23)9-10-28-17(25)16-2-1-11-29-16/h1-4,11-12H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCMHFYDKBORI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CS2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129862 | |
Record name | 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-61-1 | |
Record name | 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338748-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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